Cas no 78756-36-2 (7-bromo-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione)
![7-bromo-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione structure](https://ja.kuujia.com/scimg/cas/78756-36-2x500.png)
7-bromo-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione 化学的及び物理的性質
名前と識別子
-
- 7-bromo-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
- 1H-1,4-Benzodiazepine-2,5-dione,7-bromo-3,4-dihydro-4-methyl-
- 7-bromo-4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione
- 7-bromo-4-methyl-1H-1,4-benzodiazepin-2,5-dione
- 7-bromo-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- AKOS005599670
- 78756-36-2
- A864977
- CS-0131885
- 7-BROMO-4-METHYL-3,4-DIHYDROBENZO[E][1,4]DIAZEPINE-2,5-DIONE
- CHEMBL1363007
- MLS001198052
- MFCD06015648
- 7-bromo-3,4-dihydro-4-methyl-2H-1,4-benzodiazepine-2,5-(1H)-dione
- SMR000559390
- AB22994
- 7-bromo-3,4-dihydro-4-methyl-2H-1,4-benzodiazepine-2,5(1H)-dione
- SCHEMBL7271469
- 7-bromo-3,4-dihydro-4-methyl-2H-1,4-benzodiazepine-2,5 (1H)-dione
- KKJBJTGEGMJZCG-UHFFFAOYSA-N
- DTXSID90415402
- STK686356
- DB-369523
-
- MDL: MFCD06015648
- インチ: InChI=1S/C10H9BrN2O2/c1-13-5-9(14)12-8-3-2-6(11)4-7(8)10(13)15/h2-4H,5H2,1H3,(H,12,14)
- InChIKey: KKJBJTGEGMJZCG-UHFFFAOYSA-N
- ほほえんだ: CN1CC(NC2=C(C1=O)C=C(Br)C=C2)=O
計算された属性
- せいみつぶんしりょう: 267.98500
- どういたいしつりょう: 267.98474g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 295
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 49.4Ų
じっけんとくせい
- 密度みつど: 1.58
- ふってん: 480.7°C at 760 mmHg
- フラッシュポイント: 244.5°C
- 屈折率: 1.596
- PSA: 49.41000
- LogP: 1.54910
7-bromo-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM155330-1g |
7-Bromo-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione |
78756-36-2 | 95% | 1g |
$*** | 2023-05-29 | |
Chemenu | CM155330-1g |
7-Bromo-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione |
78756-36-2 | 95% | 1g |
$669 | 2021-06-08 | |
A2B Chem LLC | AE01634-1g |
7-Bromo-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione |
78756-36-2 | 95.00% | 1g |
$290.00 | 2024-04-19 | |
Aaron | AR008MR2-250mg |
7-BROMO-4-METHYL-3,4-DIHYDRO-1H-BENZO[E][1,4]DIAZEPINE-2,5-DIONE |
78756-36-2 | 95% | 250mg |
$216.00 | 2025-02-12 | |
Aaron | AR008MR2-1g |
7-BROMO-4-METHYL-3,4-DIHYDRO-1H-BENZO[E][1,4]DIAZEPINE-2,5-DIONE |
78756-36-2 | 95% | 1g |
$582.00 | 2025-02-12 | |
A2B Chem LLC | AE01634-250mg |
7-Bromo-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione |
78756-36-2 | 97% | 250mg |
$225.00 | 2024-04-19 | |
eNovation Chemicals LLC | D405552-1g |
7-bromo-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione |
78756-36-2 | 97% | 1g |
$230 | 2024-07-28 | |
eNovation Chemicals LLC | Y1004145-1g |
7-bromo-4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione |
78756-36-2 | 95% | 1g |
$500 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1202525-1g |
7-Bromo-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione |
78756-36-2 | 95+% | 1g |
¥5070.00 | 2024-07-28 | |
eNovation Chemicals LLC | D405552-1g |
7-bromo-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione |
78756-36-2 | 97% | 1g |
$230 | 2025-02-21 |
7-bromo-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
7-bromo-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dioneに関する追加情報
7-Bromo-4-Methyl-3,4-Dihydro-1H-Benzo[e][1,4]Diazepine-2,5-Dione
The compound with CAS No. 78756-36-2, known as 7-bromo-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of diazepines, which are seven-membered ring systems containing two nitrogen atoms. The presence of bromine and methyl substituents in its structure adds complexity and functionality to the molecule.
Recent studies have highlighted the potential of this compound in various applications, particularly in drug discovery and materials science. Its unique structural features make it a promising candidate for exploring novel therapeutic agents or advanced materials with tailored properties.
From a structural perspective, the molecule consists of a benzo[e][1,4]diazepine core with two ketone groups at positions 2 and 5. The bromine atom at position 7 and the methyl group at position 4 introduce steric and electronic effects that influence the compound's reactivity and stability. These substituents also play a crucial role in determining its solubility and bioavailability, making it an interesting target for further research.
Recent advancements in synthetic methodologies have enabled more efficient routes to prepare this compound. Researchers have explored various strategies, including ring-closing metathesis and multi-component reactions, to synthesize this diazepine derivative with high yields and purity. These developments underscore the importance of understanding the molecular architecture and reactivity patterns of such compounds.
In terms of applications, this compound has shown potential in several areas:
Firstly, its role as a building block for more complex molecules has been extensively studied. By modifying the substituents or incorporating additional functional groups, chemists can create derivatives with enhanced properties suitable for specific applications.
Secondly, this compound exhibits interesting pharmacological properties that warrant further investigation. Initial studies suggest that it may possess anti-inflammatory or antioxidant activity due to its structural similarities to known bioactive compounds.
Lastly, its unique electronic properties make it a candidate for use in optoelectronic materials or sensors. The conjugated system within the diazepine ring could potentially be exploited for applications in organic electronics.
Recent research has also focused on understanding the photophysical properties of this compound. Studies have revealed that it exhibits strong fluorescence under certain conditions, which could be harnessed for imaging or sensing applications.
In conclusion, the compound CAS No. 78756-36-2 represents a valuable addition to the arsenal of advanced organic molecules available for research and development. Its unique structure and functional groups provide ample opportunities for exploring new chemical reactions and applications across diverse fields.
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